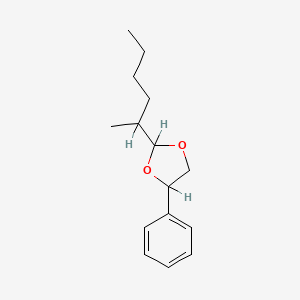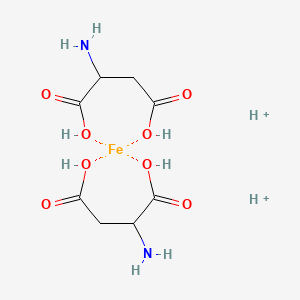![molecular formula C21H14CaO6S2 B12668653 calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate CAS No. 73804-30-5](/img/structure/B12668653.png)
calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate is a complex organic compound that belongs to the class of naphthalenesulfonates. These compounds are characterized by the presence of sulfonate groups attached to a naphthalene ring system. This particular compound is notable for its dual sulfonate groups, which enhance its solubility in water and its reactivity in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate typically involves the sulfonation of naphthalene derivatives followed by the introduction of a calcium ion. The process can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce sulfonate groups at specific positions on the naphthalene ring.
Methylation: The sulfonated naphthalene is then subjected to a methylation reaction using formaldehyde or a similar methylating agent.
Calcium Ion Introduction:
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its binding to specific sites, while the naphthalene ring system provides a stable framework for these interactions. The pathways involved often include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
- Sodium naphthalenesulfonate
- Potassium naphthalenesulfonate
- Ammonium naphthalenesulfonate
Uniqueness
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate is unique due to the presence of calcium ions, which can influence its solubility, reactivity, and biological activity. Compared to other naphthalenesulfonates, the calcium salt form may offer distinct advantages in specific applications, such as enhanced stability and bioavailability.
属性
CAS 编号 |
73804-30-5 |
|---|---|
分子式 |
C21H14CaO6S2 |
分子量 |
466.5 g/mol |
IUPAC 名称 |
calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H16O6S2.Ca/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);/q;+2/p-2 |
InChI 键 |
VZXRQCLMSVJVPU-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])CC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















